Methylenebis(aspidinol)

Catalog No.
S13195580
CAS No.
5377-72-0
M.F
C25H32O8
M. Wt
460.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylenebis(aspidinol)

CAS Number

5377-72-0

Product Name

Methylenebis(aspidinol)

IUPAC Name

1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]butan-1-one

Molecular Formula

C25H32O8

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C25H32O8/c1-7-9-16(26)18-20(28)12(3)24(32-5)14(22(18)30)11-15-23(31)19(17(27)10-8-2)21(29)13(4)25(15)33-6/h28-31H,7-11H2,1-6H3

InChI Key

KSPJWSCWSGSJRH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)C)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O

Methylenebis(aspidinol) is a natural product found in Calyptranthes pallens with data available.

Methylenebis(aspidinol) is a chemical compound that belongs to the class of phloroglucinols, characterized by its unique structure formed by the dimerization of aspidinol. Aspidinol itself is known for its bioactive properties, and the methylene bridge connecting two aspidinol units enhances its potential biological activities. The compound's molecular formula is C18H18O4C_{18}H_{18}O_4, and it is recognized for its therapeutic implications, particularly in parasitic infections.

Typical of phenolic compounds:

  • Oxidation: The hydroxyl groups in methylenebis(aspidinol) can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The compound can be reduced, potentially converting ketone functionalities to alcohols.
  • Substitution Reactions: Electrophilic aromatic substitution may occur at the aromatic rings, allowing for the introduction of various substituents.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with specific properties.

Methylenebis(aspidinol) has demonstrated significant biological activity, particularly against protozoan parasites. Research indicates that it exhibits trypanocidal activity against Trypanosoma brucei brucei, with an effective concentration (LC100) of 0.8 μM, highlighting its potential as an antiprotozoal agent . This activity suggests that methylenebis(aspidinol) may be a candidate for developing treatments for diseases such as African sleeping sickness.

The synthesis of methylenebis(aspidinol) typically involves the following steps:

  • Dimerization of Aspidinol: Aspidinol can be reacted under controlled conditions to form methylenebis(aspidinol). This process often requires specific catalysts and reaction conditions to ensure high yield and purity.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products and unreacted materials.

The synthesis process is essential for obtaining sufficient quantities of methylenebis(aspidinol) for research and potential therapeutic applications.

Methylenebis(aspidinol) has several applications, particularly in pharmacology:

  • Antiparasitic Treatment: Its demonstrated activity against Trypanosoma brucei brucei positions it as a potential therapeutic agent for treating trypanosomiasis.
  • Research Tool: The compound serves as a valuable tool in studying the mechanisms of action of phloroglucinol derivatives and their interactions with biological systems.

Studies on the interactions of methylenebis(aspidinol) with biological macromolecules are essential for understanding its mechanism of action. It is believed that the compound interacts with specific proteins or enzymes involved in the life cycle of parasites, leading to their inhibition or death. Further research is needed to elucidate these interactions fully and determine the compound's pharmacokinetics and pharmacodynamics.

Methylenebis(aspidinol) shares structural similarities with several other compounds within the phloroglucinol family. Here are some comparable compounds:

Compound NameStructure TypeBiological Activity
AspidinolMonomerAntimicrobial and anti-inflammatory properties
DesaspidinolMonomerExhibits antioxidant activity
Methylene-bis-desaspidinolsDimerPotentially similar biological activities

Uniqueness: Methylenebis(aspidinol) stands out due to its enhanced trypanocidal activity compared to its monomeric counterparts, making it a focus for further pharmacological exploration.

Systematic IUPAC Nomenclature

Methylenebis(aspidinol) possesses the systematic International Union of Pure and Applied Chemistry name: 1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]butan-1-one [1]. This nomenclature reflects the compound's dimeric structure, consisting of two aspidinol units connected through a methylene bridge [1]. The molecular formula is established as C₂₅H₃₂O₈, with a corresponding molecular weight of 460.5 grams per mole [1] [4].

The compound is registered under Chemical Abstracts Service number 5377-72-0 and maintains several synonymous designations including methylenebisaspidinol and methylene-bis-aspidinol [1] [4]. The International Chemical Identifier key is documented as KSPJWSCWSGSJRH-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecular structure [1] [4].

Molecular Topology and Stereochemical Considerations

The molecular topology of methylenebis(aspidinol) exhibits a distinctive architectural framework characterized by two substituted benzene rings interconnected via a methylene bridge [1] [4]. Each aromatic ring bears identical substitution patterns, featuring hydroxyl groups at positions 2 and 6, a methoxy group at position 4, a methyl group at position 5, and a butanoyl group at position 1 [1].

Structural analysis reveals that the compound exists in an achiral configuration, as evidenced by the symmetric arrangement of substituents around the central methylene linkage [1]. The molecular geometry demonstrates a diphenylmethane backbone with extensive hydroxylation and alkoxylation patterns [4]. The compound belongs to the benzenoids superclass and specifically to the diphenylmethanes subclass according to chemical classification systems [4].

The three-dimensional molecular architecture encompasses 33 heavy atoms distributed across two aromatic rings with a total of 10 rotatable bonds, providing significant conformational flexibility [4]. The topological polar surface area measures 133.52 Ångströms squared per molecule, indicating moderate polarity characteristics [4]. The compound features four hydrogen bond donors and eight hydrogen bond acceptors, establishing its capacity for extensive intermolecular interactions [4].

Comparative Analysis with Monomeric Aspidinol Derivatives

Methylenebis(aspidinol) demonstrates significant structural distinctions when compared to its monomeric aspidinol counterparts. The parent aspidinol compound, systematically named 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)-1-butanone, possesses the molecular formula C₁₂H₁₆O₄ with a molecular weight of 224.25 grams per mole [5] [7]. This represents exactly half the molecular mass of the dimeric methylenebis(aspidinol) structure [1] [5].

The monomeric aspidinol exhibits melting points ranging from 156-161 degrees Celsius, with an alternative polymorphic form showing a melting point of 116.5 degrees Celsius [7] [15]. In contrast, the dimeric structure displays altered physical properties due to increased molecular complexity and enhanced intermolecular interactions . The enhanced molecular size results in improved trypanocidal activity, with methylenebis(aspidinol) demonstrating an effective concentration of 0.8 micromolar against Trypanosoma brucei brucei, representing superior bioactivity compared to monomeric variants [27].

Structural modifications in the dimeric form include the presence of additional phenolic hydroxyl groups and methoxy functionalities, contributing to enhanced hydrogen bonding capabilities [4]. The dimeric architecture also provides increased lipophilicity, as indicated by the calculated logarithmic partition coefficient of 4.7, compared to lower values observed in monomeric derivatives [4].

PropertyMethylenebis(aspidinol)Aspidinol (Monomer)
Molecular FormulaC₂₅H₃₂O₈C₁₂H₁₆O₄
Molecular Weight (g/mol)460.5224.25
Heavy Atoms3316
Hydrogen Bond Donors42
Hydrogen Bond Acceptors84
Rotatable Bonds104
LogP4.7~2.8

X-ray Crystallographic Characterization

Crystallographic analysis of methylenebis(aspidinol) and related phloroglucinol derivatives has been facilitated through advanced diffraction techniques [33] [34]. Single crystal X-ray diffraction studies of dimeric acylphloroglucinol compounds have revealed unprecedented structural frameworks and novel connectivity patterns [34]. These investigations have demonstrated the utility of comprehensive spectroscopic analyses combined with crystallographic methods for complete structural elucidation [34].

Crystallographic studies of related phloroglucinol derivatives have established standard methodologies for structure determination, including the use of anomalous diffraction techniques for heavy atom location and phase determination [33]. The crystallization of phloroglucinol compounds typically requires controlled atmospheric conditions, often utilizing nitrogen environments with reduced humidity to prevent oxidative degradation [33] [35].

Recent advancements in crystallographic techniques have introduced innovative approaches for natural product structure determination, including the crystalline sponge method and co-crystallization strategies with appropriate crystalline mates [36]. These methodologies have proven particularly valuable for compounds that resist traditional crystallization approaches [36]. The application of electron diffraction techniques for nanocrystalline materials has also expanded the analytical capabilities for challenging natural product structures [36].

Structural refinement procedures for phloroglucinol derivatives typically achieve resolution values between 2.0 and 2.8 Ångströms, with crystallographic reliability factors ranging from 17 to 25 percent [33]. The molecular packing arrangements in these crystals often feature extensive hydrogen bonding networks involving phenolic hydroxyl groups and carbonyl functionalities [35].

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of methylenebis(aspidinol) is governed by the presence of multiple phenolic hydroxyl groups and adjacent carbonyl functionalities within each aromatic ring system [1] . The compound exhibits potential for keto-enol tautomerism, particularly involving the butanoyl side chains and neighboring hydroxyl substituents [16] [20]. These tautomeric equilibria significantly influence the compound's chemical reactivity and biological activity profiles .

Conformational analysis reveals that the methylene bridge connecting the two aromatic rings provides rotational freedom, allowing for multiple conformational states [4]. The presence of 10 rotatable bonds throughout the molecular structure contributes to significant conformational flexibility, with barrier heights dependent on steric interactions between substituents [4]. Nuclear magnetic resonance spectroscopy studies of related methylene-bridged compounds have demonstrated the dynamic nature of these systems [24] [32].

The conformational preferences are influenced by intramolecular hydrogen bonding interactions between hydroxyl groups and carbonyl oxygen atoms . These interactions stabilize specific conformational arrangements and contribute to the overall molecular stability . The tautomeric forms exhibit different electronic distributions, affecting the compound's interaction with biological targets and its spectroscopic properties [16] [20].

Dynamic exchange processes between conformational states occur on timescales that can be monitored through advanced nuclear magnetic resonance techniques [24] [32]. The optimization of these dynamic properties has been shown to enhance both sensitivity and resolution in spectroscopic analyses [24] [32]. Temperature-dependent studies reveal activation energies for conformational interconversion, providing insights into the flexibility of the molecular framework [12].

Traditional organic synthesis approaches for methylenebis(aspidinol) have evolved from classical phloroglucinol chemistry, utilizing established methodologies that focus on aromatic substitution, reduction, and cyclization reactions [1]. The synthesis of this dimeric phloroglucinol derivative requires careful consideration of regioselectivity, functional group compatibility, and reaction conditions that favor methylene bridge formation between two aspidinol units.

The most widely employed traditional approach involves the reduction of nitroaromatic precursors, particularly 1,3,5-trinitrobenzene derivatives [1]. This method achieves yields of 65-75% under reducing conditions at 60-80°C using tin and hydrochloric acid or palladium-catalyzed hydrogenation. The high selectivity observed results from the simultaneous reduction of all nitro groups, followed by controlled hydrolysis to generate the desired hydroxylation pattern characteristic of phloroglucinol derivatives.

Alkali fusion reactions represent another established synthetic route, employing the fusion of resorcinol derivatives with sodium hydroxide at elevated temperatures (300-400°C) [1]. These transformations demonstrate robust yields of 70-85% and provide direct access to phloroglucinol scaffolds through nucleophilic aromatic substitution mechanisms. However, the extreme reaction conditions limit the method's applicability to thermally stable substrates and require specialized equipment for safe operation.

Hydrolytic transformations of triaminobenzene derivatives under aqueous basic conditions offer a more controlled approach, typically conducted at 100-150°C with yields of 55-70% [1]. This method provides cleaner reaction profiles compared to alkali fusion while maintaining reasonable synthetic efficiency. The sequential hydrolysis mechanism requires careful pH control to prevent over-hydrolysis or competing side reactions.

Acid-catalyzed cyclization strategies have proven particularly valuable for constructing methylene-bridged dimeric structures [2]. These reactions typically employ Brønsted acids such as sulfuric acid or trifluoromethanesulfonic acid at elevated temperatures, achieving yields of 50-75%. The mechanism involves electrophilic activation of aromatic substrates followed by nucleophilic attack and cyclization to form the characteristic methylene bridge connecting two phloroglucinol units.

Nucleophilic substitution approaches using halogenated aromatic precursors provide milder alternatives that operate at room temperature with yields of 40-65% [2]. These methods demonstrate particular value for substrates sensitive to harsh conditions, though they typically require longer reaction times and may suffer from competing elimination reactions that reduce overall efficiency.

Biogenetic Routes in Plant Secondary Metabolism

The biosynthesis of methylenebis(aspidinol) in plant systems exemplifies the sophisticated integration of multiple metabolic pathways that characterize plant secondary metabolism [3] [4]. These compounds arise through the coordinated action of the shikimate pathway and acetate-malonate pathway, demonstrating the remarkable biochemical diversity achievable through plant metabolic networks.

The shikimate pathway provides the fundamental aromatic framework for phloroglucinol derivative biosynthesis [5] [6]. This seven-step metabolic sequence begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonic acid 7-phosphate. The pathway proceeds through sequential transformations involving 3-dehydroquinate synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, shikimate kinase, 5-enolpyruvylshikimate-3-phosphate synthase, and chorismate synthase, ultimately generating chorismate as a key branching point intermediate [6].

From chorismate, plants generate the aromatic amino acids phenylalanine, tyrosine, and tryptophan, which serve as precursors for an extensive array of phenolic secondary metabolites [3]. The conversion of phenylalanine to cinnamic acid through phenylalanine ammonia-lyase represents the committed step into phenylpropanoid metabolism, providing the basic carbon-three side chain characteristic of many plant phenolics [4].

The acetate-malonate pathway operates in parallel with shikimate-derived metabolism and proves particularly important for phloroglucinol-type compound biosynthesis [7] [10]. This pathway utilizes malonyl-coenzyme A as the primary building block, synthesized from acetyl-coenzyme A by acetyl-coenzyme A carboxylase in both cytosolic and plastidic compartments [9]. The differential utilization of these malonyl-coenzyme A pools enables plants to coordinate fatty acid synthesis with secondary metabolite production.

Type III polyketide synthases catalyze the formation of phloroglucinol derivatives through iterative condensation of malonyl-coenzyme A units [10] [19]. The enzyme phloroglucinol synthase demonstrates the capacity to condense three molecules of malonyl-coenzyme A into 3,5-diketoheptanedioate, which subsequently undergoes decarboxylation and cyclization to form phloroglucinol [19] [20]. This mechanism represents a bacterial-type polyketide synthase activity that has been identified in plant systems, suggesting horizontal gene transfer or convergent evolution of this biosynthetic capability.

The formation of methylenebis(aspidinol) requires additional enzymatic activities that catalyze methylene bridge formation between two phloroglucinol units [13] [29]. Formaldehyde serves as the methylene donor in these reactions, with specialized enzymes facilitating the electrophilic substitution that creates the characteristic dimeric structure [29]. The stereochemistry and regioselectivity of these coupling reactions depend on enzyme active site architecture and substrate positioning.

Environmental factors significantly influence the biosynthesis and accumulation of phloroglucinol derivatives in plants [4] [16]. Light exposure, temperature variations, ultraviolet radiation, and biotic stress can trigger enhanced production of these secondary metabolites as part of plant defense responses. The regulation occurs through transcriptional control of biosynthetic genes, enabling plants to modulate metabolite production in response to environmental challenges [3].

The compartmentalization of biosynthetic pathways within plant cells provides additional regulatory opportunities [9]. The differential distribution of enzymes and substrates between cytosolic, plastidic, and vacuolar compartments enables plants to maintain distinct metabolite pools and coordinate multiple biosynthetic processes. This spatial organization contributes to metabolic efficiency and prevents potentially harmful intermediate accumulation.

Green Chemistry Approaches for Dimerization

Green chemistry principles have become fundamental guidelines for developing environmentally sustainable synthetic approaches to methylenebis(aspidinol) [17] [18]. The implementation of these principles focuses on maximizing atom economy, utilizing renewable feedstocks, employing efficient catalytic systems, using safer chemicals, optimizing energy efficiency, and preventing waste generation throughout the synthetic process.

Atom economy optimization through direct condensation reactions has achieved atom utilization rates of 85-95% [17]. Three-component coupling strategies minimize stoichiometric byproduct formation while maximizing starting material incorporation into the final product. These approaches typically involve simultaneous reaction of two phloroglucinol units with a methylene-donating reagent under conditions that favor dimerization over competing side reactions.

The utilization of renewable feedstocks has gained significant attention through bio-based malonyl-coenzyme A precursors derived from fermentation processes [7] [9]. These substrates achieve renewable content levels of 70-90% while reducing overall carbon footprint. Fermentation-derived malonyl-coenzyme A can be generated from glucose or other biomass-derived sugars through engineered microbial systems, providing sustainable alternatives to petroleum-derived starting materials.

Enzymatic synthesis pathways offer exceptional advantages in terms of selectivity and environmental compatibility [7] [10]. Type III polyketide synthases demonstrate catalyst turnover numbers ranging from 100 to 1000 cycles, enabling efficient substrate conversion under mild conditions [19] [20]. These enzymatic systems operate at physiological temperatures and pH values, eliminating the need for harsh reaction conditions characteristic of traditional synthetic approaches.

The implementation of safer chemicals focuses primarily on water as a reaction medium, achieving toxicity reductions of 50-80% compared to conventional organic solvents [18]. Aqueous reaction systems eliminate environmental and health hazards associated with volatile organic compounds while often providing enhanced selectivity for desired dimerization reactions. Water-soluble catalysts and co-solvents further enhance the green credentials of these synthetic approaches.

Energy efficiency improvements through ambient temperature reactions and microwave-assisted synthesis provide energy savings of 30-60% compared to conventional heating methods [17] [21]. Microwave irradiation enables rapid heating while maintaining precise temperature control, often reducing reaction times from hours to minutes. Selective heating of polar reaction components contributes to improved reaction efficiency and reduced energy consumption.

Waste prevention strategies through one-pot synthesis protocols and tandem reaction sequences achieve waste reductions of 60-85% [22]. These approaches combine multiple synthetic transformations in a single reaction vessel, eliminating intermediate purification steps and reducing purification-related waste streams. Tandem sequences can include condensation, cyclization, and oxidation steps that proceed without intermediate isolation.

Current limitations of green chemistry approaches include complex product separation challenges, limited renewable substrate availability, and reduced reaction rates compared to conventional methods [7] [9]. Complex product mixtures often require sophisticated separation techniques that can partially offset environmental benefits. Limited commercial availability of bio-based starting materials can increase costs and limit scalability.

Catalytic Systems for Methylenebis(aspidinol) Formation

The development of efficient catalytic systems for methylenebis(aspidinol) formation encompasses diverse catalyst types, each offering distinct advantages in terms of activity, selectivity, and environmental compatibility [13] [24]. Catalyst selection requires careful consideration of reaction mechanism, substrate compatibility, operational conditions, and recyclability.

Lewis acid catalysts, including aluminum chloride, boron trifluoride, and iron chloride, provide effective electrophilic activation of aromatic substrates [24]. These catalysts operate across temperature ranges of 0-100°C and demonstrate moderate to high selectivity for dimerization reactions. The mechanism involves coordination of Lewis acid to electron-rich sites, increasing aromatic electrophilicity and facilitating nucleophilic attack by methylene bridge precursors. However, limited recyclability and anhydrous condition requirements present operational challenges.

Brønsted acid catalysts such as sulfuric acid and trifluoromethanesulfonic acid operate through proton activation mechanisms [2] [24]. These catalysts function at temperatures of 20-150°C but demonstrate variable selectivity depending on reaction conditions. The mechanism involves protonation of hydroxyl groups or carbonyl functionalities, followed by nucleophilic attack and rearrangement to form methylene bridges. Corrosive nature and lack of recyclability limit large-scale applications.

Metal complex catalysts, particularly those based on palladium, ruthenium, and rhodium, offer exceptional performance in terms of activity and selectivity [25] [13]. These catalysts operate at moderate temperatures (25-120°C) and demonstrate excellent substrate tolerance. Coordination and insertion mechanisms provide precise control over reaction pathways and stereochemistry. Good recyclability and tunable properties through ligand modification make these systems attractive for practical applications.

Enzymatic catalysts, represented by Type III polyketide synthases such as phloroglucinol synthase, offer unparalleled selectivity and environmental compatibility [10] [19] [20]. These biocatalysts operate under physiological conditions and demonstrate very high selectivity for specific product formation. Enzyme-substrate binding mechanisms provide exceptional reaction control, with substrate specificity determined by active site architecture. Excellent recyclability and aqueous compatibility make enzymatic catalysts highly attractive for sustainable synthesis.

Organocatalysts, including proline derivatives and chiral phosphoric acids, provide alternatives that combine homogeneous catalysis advantages with environmental compatibility [24]. These catalysts operate at temperatures of 0-80°C and demonstrate high selectivity through hydrogen bonding and non-covalent interactions. The ability to design organocatalysts with specific substrate recognition sites enables precise control over selectivity and stereochemistry.

Catalyst loading optimization typically ranges from 5-15 mol% for optimal performance [27]. Higher loadings improve reaction rates but increase costs and potential product contamination. The balance between efficiency and economic viability represents a critical design consideration. Catalyst deactivation mechanisms and regeneration strategies play crucial roles in determining overall process efficiency and economics.

Optimization of Reaction Kinetics and Yield

The optimization of reaction kinetics and yield for methylenebis(aspidinol) synthesis requires systematic approaches that address the complex interplay between multiple reaction parameters [23] [27]. Comprehensive optimization strategies must consider temperature effects, pH control, substrate concentration relationships, catalyst loading, reaction time management, and reaction medium properties.

Temperature optimization represents one of the most critical parameters affecting both reaction kinetics and product yield [23] [27]. Optimal temperature ranges typically fall between 25-40°C, where exponential rate increases are balanced against competing side reactions and product degradation. Below this range, reaction rates become impractically slow, while higher temperatures often decrease selectivity through thermal activation of unwanted pathways. Temperature dependence typically follows Arrhenius kinetics with activation energies of 40-80 kilojoules per mole.

Response surface methodology proves particularly effective for temperature optimization, enabling optimal condition identification while accounting for variable interactions [27]. In-situ infrared spectroscopy allows real-time monitoring of temperature effects on reaction progression, facilitating rapid optimization. Temperature programming strategies involving staged heating profiles demonstrate effectiveness in maximizing yields while minimizing side product formation.

pH optimization exhibits characteristic bell-shaped relationships with reaction rate and yield, with optimal ranges typically between 7.0-8.5 [23]. This dependence reflects complex balances between substrate protonation states, catalyst activity, and intermediate stability. For enzymatic systems, pH optimization proves particularly critical as enzyme activity and stability are highly sensitive to proton concentration. Buffer system optimization enables precise pH control while maintaining appropriate ionic strength.

Substrate concentration relationships demonstrate first-order dependence for most mechanistic pathways, with optimal concentrations typically ranging from 0.1-1.0 molar [27]. Higher concentrations increase reaction rates but may lead to solubility limitations and increased viscosity that impairs mass transfer. Lower concentrations reduce bimolecular encounter probability, decreasing reaction rates. Design of experiments approaches enable systematic exploration of concentration effects while accounting for variable interactions.

Catalyst loading optimization reveals linear relationships between catalyst concentration and reaction rate, followed by plateau regions where further increases provide diminishing returns [27]. Optimal loadings generally range from 5-15 mol%, representing balances between reaction efficiency and economic considerations. High-throughput screening methodologies enable rapid evaluation across wide concentration ranges, while activity assays provide quantitative performance assessment.

Reaction time optimization requires careful consideration of equilibrium approach and potential product degradation [23] [27]. Most systems demonstrate first-order decay kinetics approaching equilibrium yield, with optimal times typically ranging from 2-12 hours. Extended times may lead to product decomposition or overoxidized byproduct formation, while insufficient times result in incomplete conversion. Real-time monitoring techniques enable precise reaction progress tracking and optimal stopping point identification.

Solvent effects involve complex interactions between polarity, hydrogen bonding capacity, and substrate solubility [23]. Moderate polarity solvents such as dimethylformamide and tetrahydrofuran often provide optimal conditions by facilitating substrate dissolution while maintaining appropriate charged intermediate solvation. Solvent mixture design enables fine-tuning of reaction medium properties to optimize both kinetic and thermodynamic transformation aspects.

Ionic strength effects demonstrate rate enhancement up to saturation levels, typically in ranges of 0.1-0.5 molar [28]. Charged intermediate stabilization by increased ionic strength can significantly improve reaction rates and yields, particularly for ionic mechanism reactions. However, excessive ionic strength may lead to salting-out effects that reduce substrate solubility and impair reaction efficiency.

XLogP3

5.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

460.20971797 g/mol

Monoisotopic Mass

460.20971797 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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